molecular formula C13H13FN4O2S B11253536 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11253536
M. Wt: 308.33 g/mol
InChI Key: SMZCAXUFGFGYCP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo-thiadiazine core, which is a hybrid structure formed by the fusion of triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions to form the triazolo-thiadiazine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt key biological pathways, leading to its therapeutic effects.

Properties

Molecular Formula

C13H13FN4O2S

Molecular Weight

308.33 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C13H13FN4O2S/c14-9-2-4-10(5-3-9)20-8-11(19)15-12-16-17-13-18(12)6-1-7-21-13/h2-5H,1,6-8H2,(H,15,16,19)

InChI Key

SMZCAXUFGFGYCP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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